Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one

Regiochemistry Physicochemical profiling Positional isomer differentiation

This ortho-carboxymethyl-substituted phenyl-2-propanone combines an α-bromoketone electrophile with a carboxylic acid handle, enabling sequential derivatisation without protecting-group conflicts. The C–Br bond (BDE ~285 kJ·mol⁻¹) facilitates faster oxidative addition with Pd(0) catalysts than the chloro analog, making it the preferred building block for Suzuki–Miyaura and Buchwald–Hartwig couplings. Its diagnostic ortho-effect mass spectrometric fingerprint (M−Hal⁺ ion at m/z 133) provides unambiguous regiochemical QC to confirm isomer identity and detect para-isomer contamination. Purchase the ortho isomer to leverage the 2-arylacetic acid pharmacophore for COX-2 and CXCR1/CXCR2 focused-library synthesis.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
Cat. No. B14038124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)CBr)CC(=O)O
InChIInChI=1S/C11H11BrO3/c12-7-10(13)5-8-3-1-2-4-9(8)6-11(14)15/h1-4H,5-7H2,(H,14,15)
InChIKeyZHMVWHNASHOHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one: Ortho-Substituted Bromoketone Building Block for Medicinal Chemistry and Fragment-Based Discovery


1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one (CAS 1804038-42-3) is a brominated phenylacetic acid derivative with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g·mol⁻¹ . The compound features an ortho-carboxymethyl substituent on the phenyl ring and a reactive α-bromoketone moiety on the propan-2-one side chain, placing it within the class of substituted phenyl-2-propanones used as synthetic intermediates in pharmaceutical research [1]. Its predicted physicochemical properties include a boiling point of 400.8 ± 30.0 °C, density of 1.536 ± 0.06 g·cm⁻³, and an acid dissociation constant (pKa) of 4.22 ± 0.10 .

Why 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one Cannot Be Replaced by Its Para-Isomer, Non-Halogenated, or Chloro Analogs


Within the substituted phenyl-2-propanone family, the precise combination of ortho-carboxymethyl substitution and the α-bromoketone electrophilic centre creates a unique reactivity and selectivity profile that is not replicated by close structural analogs. The para-isomer (1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one, CAS 1806533-93-6) exhibits a higher predicted boiling point (408.3 vs. 400.8 °C) and a modestly shifted pKa (4.25 vs. 4.22), which can alter both purification behaviour and acid/base partitioning in biphasic reaction systems . The non-brominated analog (1-(2-(carboxymethyl)phenyl)propan-2-one, CAS 94309-53-2) lacks the α-bromoketone electrophile entirely, precluding nucleophilic displacement and cross-coupling transformations that are central to its use as a synthetic intermediate . The chloro analog (1-(2-(carboxymethyl)phenyl)-1-chloropropan-2-one, CAS 1806570-92-2) provides a substantially weaker leaving group (pKa of HCl ≈ −7 vs. HBr ≈ −9), altering both reaction kinetics and product distribution in substitution reactions . Furthermore, ortho-substituted phenyl-2-propanones undergo a positionally specific loss of the ortho-halogen upon electron impact mass spectrometry, yielding characteristic (M−Hal)⁺ ions at m/z 133 that are not observed from meta- or para-substituted isomers, providing a definitive analytical fingerprint that cannot be matched by non-ortho analogs [1].

Quantitative Differentiation Evidence for 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one vs. Closest Analogs


Ortho-Substituted Boiling Point and pKa Differentiation vs. Para-Isomer

The ortho-substituted target compound (CAS 1804038-42-3) exhibits a predicted boiling point of 400.8 ± 30.0 °C, which is 7.5 °C lower than that of its para-substituted positional isomer (CAS 1806533-93-6, predicted bp 408.3 ± 30.0 °C) . Additionally, the ortho isomer displays a lower predicted pKa (4.22 ± 0.10) relative to the para isomer (4.25 ± 0.10), reflecting the electron-withdrawing proximity effect of the ortho-carboxymethyl group on the carboxylic acid proton . Both isomers share identical molecular formula (C₁₁H₁₁BrO₃), molecular weight (271.11 g·mol⁻¹), and predicted density (1.536 ± 0.06 g·cm⁻³) .

Regiochemistry Physicochemical profiling Positional isomer differentiation

Bromine vs. Chlorine Leaving Group: Molecular Weight and Reactivity Differentiation

The target compound (MW 271.11 g·mol⁻¹, C₁₁H₁₁BrO₃) differs from its chloro analog 1-(2-(carboxymethyl)phenyl)-1-chloropropan-2-one (CAS 1806570-92-2, MW 226.65 g·mol⁻¹, C₁₁H₁₁ClO₃) by a molecular weight increment of 44.46 g·mol⁻¹, corresponding to the mass difference between bromine (≈79.90 Da) and chlorine (≈35.45 Da) . Bromide (pKa of conjugate acid HBr ≈ −9) is a significantly better leaving group than chloride (pKa of HCl ≈ −7), translating to faster SN2 displacement kinetics [1]. The carbon–bromine bond dissociation energy (C–Br ≈ 285 kJ·mol⁻¹) is lower than that of carbon–chlorine (C–Cl ≈ 327 kJ·mol⁻¹), facilitating oxidative addition in palladium-catalysed cross-coupling reactions [1].

Halogen leaving group Nucleophilic substitution Synthetic intermediate

Carboxymethyl Functional Handle: Ortho-Substituted Phenylacetic Acid vs. Simple Phenyl-2-propanone Scaffold

The target compound incorporates a carboxymethyl (–CH₂COOH) substituent at the ortho position of the phenyl ring, distinguishing it from the simpler scaffold 1-bromo-3-phenylpropan-2-one (CAS 20772-12-7, C₉H₉BrO, MW 213.07 g·mol⁻¹) . This carboxylic acid moiety (pKa 4.22 ± 0.10) enables amide bond formation, esterification, and conjugation to reporter groups or solid supports without requiring additional deprotection steps . The ortho-carboxymethyl group also provides an intramolecular hydrogen-bonding donor/acceptor capable of influencing the conformation of the phenylpropanone backbone, potentially affecting binding to biological targets in fragment-based screening campaigns .

Functional group diversification Fragment-based drug design Carboxylic acid conjugation

Ortho-Effect Mass Spectrometric Differentiation from Meta- and Para-Substituted Isomers

Ortho-substituted phenyl-2-propanones undergo a positionally specific loss of the ortho-halogen upon electron impact (EI) ionisation, generating intense (M−Hal)⁺ ions at m/z 133 of identical structure, as confirmed by MIKE-CAD (mass-analyzed ion kinetic energy–collisional activation dissociation) spectrometry [1]. This 'ortho-effect' is regiochemically diagnostic: the collisionally activated (M−Br)⁺ ions from o-bromophenyl-2-propanone and 1-bromo-1-phenyl-2-propanone produce virtually congruent spectra, whereas meta- and para-bromo isomers do not undergo this specific fragmentation pathway [1]. The subsequent dominant fragmentation is the loss of CO, which incorporates exclusively the carbonyl carbon atom (¹³C labelling confirms), enabling precise structural assignment of substitution position [1].

Mass spectrometry Structural elucidation Ortho-effect fragmentation

Phenylacetic Acid Scaffold: Class-Level Inference for COX-2 Inhibitory and Chemotaxis-Modulating Potential

Numerous patent disclosures describe 2-arylacetic acid derivatives, including ortho-substituted phenylacetic acids bearing halogen and carbonyl functionalities, as potent and selective cyclooxygenase-2 (COX-2) inhibitors and as antagonists of CXCR1/CXCR2-mediated neutrophil chemotaxis [1][2]. The target compound's ortho-carboxymethyl substitution pattern places the carboxylic acid in a geometry that can engage key active-site residues (e.g., Arg120 and Tyr355 in COX-2) while the α-bromoketone side chain provides a reactive handle for further elaboration to optimise potency and selectivity [1]. It is important to note that no direct biological assay data (IC₅₀, EC₅₀, Ki) for this specific compound have been reported in peer-reviewed literature; the COX-2 inhibitory potential is inferred from the well-established structure–activity relationships of the 2-arylacetic acid class.

COX-2 inhibition Phenylacetic acid pharmacophore Inflammation

Dual Electrophilic Architecture: α-Bromoketone plus Carboxylic Acid for Orthogonal Derivatisation

The target compound presents two chemically orthogonal electrophilic centres: (i) the α-bromoketone, which can undergo nucleophilic substitution (SN2), dehydrobromination to α,β-unsaturated ketones, or transition-metal-catalysed cross-coupling; and (ii) the carboxylic acid, which can be activated for amide or ester bond formation [1]. In contrast, the non-brominated analog 1-(2-(carboxymethyl)phenyl)propan-2-one (CAS 94309-53-2, C₁₁H₁₂O₃, MW 192.21) retains the carboxylic acid but lacks the α-bromoketone electrophile, limiting its synthetic utility to single-site derivatisation . The dual-electrophile nature enables sequential, protecting-group-compatible transformations where the carboxylic acid can be first derivatised (e.g., as an amide or ester) followed by bromide displacement, or vice versa, providing convergent synthetic entry to diverse chemotypes from a single building block.

Orthogonal reactivity Synthetic methodology Building block procurement

Optimal Application Scenarios for 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one Based on Quantitative Differentiation Evidence


Scaffold for Fragment-Based COX-2 or Chemokine Receptor Modulator Libraries

The ortho-carboxymethyl-substituted phenylacetic acid core aligns with the privileged 2-arylacetic acid pharmacophore disclosed in multiple patents as a scaffold for COX-2 inhibition and CXCR1/CXCR2 antagonism [2][3]. The α-bromoketone provides a reactive centre for rapid analogue synthesis via nucleophilic displacement with amines, thiols, or enolates, while the carboxylic acid enables amide conjugation to generate diverse focused libraries from a single building block. Procurement of this specific ortho isomer is critical, as the para isomer would place the carboxymethyl group in a different geometric relationship to the ketone side chain, potentially altering target engagement.

Dual-Handle Building Block for Convergent Medicinal Chemistry Synthesis

The target compound's two orthogonal electrophilic sites allow sequential derivatisation without protecting group conflicts: the carboxylic acid can be coupled to amines or alcohols via standard activation (e.g., HATU, EDC/HOBt), and the resulting amide or ester intermediate retains the intact α-bromoketone for subsequent nucleophilic displacement, cross-coupling, or dehydrobromination [1]. The bromo substituent is preferred over the chloro analog for these applications because the weaker C–Br bond (BDE ≈285 vs. ≈327 kJ·mol⁻¹ for C–Cl) facilitates faster oxidative addition with Pd(0) catalysts in Suzuki–Miyaura and Buchwald–Hartwig couplings [1].

Ortho-Regiochemistry Verification Standard for Mass Spectrometric Quality Control

The ortho-specific electron-impact fragmentation pathway—loss of the ortho-substituent to generate diagnostic (M−Hal)⁺ ions at m/z 133—provides an unambiguous mass spectrometric fingerprint for confirming regiochemical identity and detecting positional isomer contamination in synthetic or purchased batches . This is particularly valuable when sourcing the compound from multiple vendors, as the ortho-effect fragmentation pattern can serve as an in-house QC criterion to verify that the delivered material is the correct ortho isomer and not contaminated with the para isomer (CAS 1806533-93-6), which shares identical molecular weight and formula .

Synthetic Intermediate for α,β-Unsaturated Ketone-Containing Phenylacetic Acid Derivatives

The α-bromoketone moiety can undergo base-mediated dehydrobromination to generate the corresponding α,β-unsaturated ketone (enone), a Michael acceptor that can trap nucleophiles in cascade reactions or serve as a warhead in covalent inhibitor design [1]. The slightly lower predicted boiling point of the ortho isomer (400.8 °C vs. 408.3 °C for para) and its distinct pKa (4.22 vs. 4.25) may facilitate product isolation by distillation or acid/base extraction, respectively, after the elimination step.

Quote Request

Request a Quote for 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.